![molecular formula C25H27N5 B2774483 1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 849827-19-6](/img/structure/B2774483.png)
1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrido[1,2-a]benzimidazole ring system, which is a fused ring structure found in many biologically active compounds . The presence of a dimethylaminoethyl group suggests that this compound could exhibit basic properties .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The dimethylaminoethyl group could participate in reactions typical of amines, such as acid-base reactions . The pyrido[1,2-a]benzimidazole ring system could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Again, without specific data, we can only make educated guesses about the properties of this compound. It’s likely to be a solid at room temperature, and its solubility would depend on the specific arrangement of its functional groups .Scientific Research Applications
Drug Delivery Systems
The amphiphilic block copolymer MPEG-b-(PC-g-PDMAEMA) , modified with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) side chains, self-assembles into nanosized micelles. These micelles can encapsulate drugs, such as the antioxidant, anti-inflammatory, and anticancer agent quercetin. Additionally, they can form micelleplexes with DNA, enabling simultaneous drug and gene delivery .
Anticancer Therapy
Quercetin-loaded micelles based on the mentioned copolymer have shown promise as drug delivery systems. Quercetin, a natural flavonoid, exhibits anticancer properties by inhibiting cell proliferation and inducing apoptosis. The copolymer micelles enhance quercetin’s solubility and bioavailability, potentially improving cancer therapy outcomes .
Gene Delivery
The same micelles can also serve as carriers for nucleic acids (DNA). The electrostatic interactions between the cationic PDMAEMA chains and DNA allow for efficient gene delivery. This dual functionality—simultaneous drug and gene codelivery—holds great potential for personalized medicine and targeted therapies .
Antioxidant Applications
Quercetin, encapsulated within the micelles, acts as an antioxidant. Antioxidants play a crucial role in neutralizing free radicals, protecting cells from oxidative damage, and potentially preventing diseases related to oxidative stress .
Anti-Inflammatory Properties
Quercetin is known for its anti-inflammatory effects. By reducing inflammation, it may contribute to the management of chronic inflammatory conditions, such as arthritis, cardiovascular diseases, and neurodegenerative disorders .
Metabolic Activity Modulation
The multifunctional copolymer and its drug-loaded micelles could impact cellular metabolic activity. Further in vitro studies are necessary to explore their effects on metabolic pathways and cellular functions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[2-(dimethylamino)ethylamino]-3-methyl-2-[(4-methylphenyl)methyl]pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5/c1-17-9-11-19(12-10-17)15-20-18(2)21(16-26)25-28-22-7-5-6-8-23(22)30(25)24(20)27-13-14-29(3)4/h5-12,27H,13-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRBOAZAOPOGLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(N3C4=CC=CC=C4N=C3C(=C2C)C#N)NCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
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